D-[UL-13C5]Ribose
Description
Significance of Isotopic Labeling in Contemporary Metabolic Research
Isotopic labeling is a powerful technique used to trace the journey of molecules through complex biological systems. studysmarter.co.uk By replacing specific atoms in a molecule with their heavier, stable isotopes (like ¹³C, ¹⁵N, or ²H), researchers can follow the metabolic fate of these labeled compounds. studysmarter.co.ukbitesizebio.com This approach provides dynamic information about metabolic pathways, reaction rates (fluxes), and the interconnectivity of different metabolic networks. nih.govnumberanalytics.com
Stable isotope tracers are physiologically indistinguishable from their naturally occurring counterparts and are detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comeurisotop.com This methodology has revolutionized our understanding of crucial biochemical processes, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide biosynthesis. nih.gov The use of stable isotopes is preferred in many studies over radioactive isotopes due to their safety and suitability for long-term experiments. studysmarter.co.ukbitesizebio.com
Rationale for Utilizing D-[UL-13C5]Ribose as a Metabolic Tracer
D-Ribose is a central molecule in cellular metabolism. It is a five-carbon sugar that serves as a fundamental building block for ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). isotope.comchemicalbook.com It is also a key component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. chemicalbook.commedchemexpress.com The synthesis of D-ribose occurs through the pentose phosphate pathway (PPP). isotope.comkhanacademy.org
By using this compound, where all five carbon atoms are labeled, researchers can comprehensively track the incorporation of the entire ribose molecule into various downstream metabolites. This "uniformly labeled" (UL) tracer provides distinct mass shifts in mass spectrometry analysis, making it easier to identify and quantify the molecules that have been synthesized using the supplied ribose. This is particularly valuable for studying the biosynthesis of nucleotides and nucleic acids, as well as understanding the dynamics of the pentose phosphate pathway. nih.govvulcanchem.com
The stability of the ¹³C isotope ensures that the labeled ribose behaves almost identically to its unlabeled counterpart in biological systems, minimizing any isotope effects that could alter metabolic processes. embopress.org
Overview of Key Research Domains Utilizing this compound
The application of this compound as a metabolic tracer spans several critical areas of biochemical research:
Nucleotide and Nucleic Acid Biosynthesis: Tracing the incorporation of the ¹³C-labeled ribose into the backbone of RNA and DNA allows for the detailed study of their synthesis and turnover rates. silantes.com
Pentose Phosphate Pathway (PPP) Analysis: this compound is used to investigate the flux and regulation of the PPP, a crucial pathway for producing NADPH (essential for reductive biosynthesis and antioxidant defense) and the precursor for nucleotide synthesis. nih.govvulcanchem.comnih.gov
Metabolic Flux Analysis (MFA): In conjunction with other isotopic tracers, this compound is a key component in ¹³C-MFA studies. sci-hub.secreative-proteomics.com These studies provide a quantitative map of the flow of carbon through the central metabolic network, revealing how cells adapt their metabolism under different physiological or pathological conditions. d-nb.infonih.gov
Glycosylation Research: Glycosylation is the process of attaching sugar moieties (glycans) to proteins and lipids. This compound can be used to study the synthesis of nucleotide sugars, which are the activated forms of monosaccharides used in glycosylation reactions. researchgate.netru.nl
The following sections will delve deeper into the specific applications of this compound in these research domains, highlighting key findings and the insights gained from using this powerful isotopic tracer.
Below is a table summarizing the properties of this compound:
| Property | Value |
| Chemical Formula | ¹³C₅H₁₀O₅ |
| Molecular Weight | 155.09 g/mol isotope.com |
| Labeled CAS Number | 202114-47-4 isotope.com |
| Unlabeled CAS Number | 50-69-1 isotope.com |
| Appearance | White crystalline powder |
| Isotopic Purity | Typically ≥98% ¹³C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UWNVARNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@H]([13CH](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation of D Ul 13c5 Ribose for Isotopic Labeling Studies
Chemi-Enzymatic Synthesis Approaches for D-[UL-13C5]Ribose
Chemo-enzymatic strategies provide a powerful and versatile platform for producing this compound and its derivatives. nih.gov These methods combine the robustness of chemical synthesis to create labeled precursors with the high selectivity and efficiency of enzymatic reactions. nih.gov This dual approach allows for the creation of complex, site-specifically labeled molecules that would be difficult to produce through purely chemical or biological means. nih.gov
A key chemical method for synthesizing uniformly labeled D-ribose is the stereoselective dehomologation of a larger, correspondingly labeled hexose, typically D-[UL-13C6]glucose. researchgate.net, nih.gov This process involves shortening the carbon chain by one carbon atom while preserving the required stereochemistry of the remaining chiral centers.
A widely cited strategy involves the following key steps:
Protection: The starting material, D-[13C6]glucose, is first protected to ensure that only specific hydroxyl groups react in subsequent steps. A common method is the formation of di-O-isopropylidene derivatives. researchgate.net, researchgate.net
Oxidation: The protected glucose derivative is then subjected to oxidative cleavage. A key step is the oxidation of the C3 hydroxyl group to a ketone, forming a 3-oxo-α-D-glucofuranose derivative. researchgate.net, lookchem.com
Dehomologation: The crucial chain-shortening step is achieved using an oxidizing agent like periodic acid. researchgate.net, researchgate.net This reagent cleaves the bond between C2 and C3, removing a carbon atom.
Reduction: The resulting intermediate is then reduced, typically with sodium borohydride, to yield the desired ribofuranose derivative. researchgate.net, lookchem.com This step is highly stereoselective, exclusively producing the optically pure ribose derivative. researchgate.net, lookchem.com
This chemical synthesis route has been optimized to be a short and efficient way to produce D-[UL-13C5]ribofuranose derivatives in high yields, which are then used for synthesizing labeled nucleosides. researchgate.net
Table 1: Key Reagents in Stereoselective Dehomologation of D-[13C6]Glucose
| Step | Reagent | Purpose | Finding | Citation |
| Starting Material | D-[13C6]glucose | Provides the uniformly 13C-labeled carbon backbone. | Serves as the precursor for the multigram, stereoselective synthesis of D-[13C5]ribose. | researchgate.net, nih.gov |
| Oxidation/Cleavage | Periodic Acid | Performs the dehomologation by cleaving the carbon chain. | Key reagent for the stereoselective dehomologation of the protected glucofuranose intermediate. | researchgate.net, researchgate.net |
| Reduction | Sodium Borohydride | Reduces the intermediate to form the final ribose derivative. | Affords the optically pure ribose derivative as the exclusive product. | researchgate.net, lookchem.com |
Nature synthesizes D-ribose-5-phosphate through the pentose (B10789219) phosphate (B84403) pathway (PPP), a central metabolic route that converts glucose-6-phosphate into pentose sugars and NADPH. ontosight.ai, wikipedia.org This pathway can be harnessed in vitro to produce isotopically labeled ribose derivatives. While the de novo biosynthesis of D-ribose starts from glucose, chemo-enzymatic approaches often use enzymes from the PPP and nucleotide salvage pathways to process chemically synthesized, labeled precursors. ontosight.ai, nih.gov
For instance, a robust chemo-enzymatic method involves coupling a chemically synthesized, labeled ribose with a nucleobase using enzymes from the nucleotide salvage pathway. nih.gov This is often followed by a series of phosphorylation steps catalyzed by specific kinases to yield the desired nucleotide. nih.gov, researchgate.net This approach is highly versatile, as it allows for the combination of various labeled ribose and nucleobase precursors to generate custom-labeled nucleotides for specific NMR applications. nih.gov, nih.gov
Enzymes such as ribokinase play a direct role in the initial phosphorylation of D-ribose to D-ribose-5-phosphate, which is the first step in its incorporation into nucleotides. researchgate.net, mdpi.com
Stereoselective Dehomologation Strategies
Derivatization of this compound for Specific Applications
Once synthesized, this compound serves as a versatile precursor for a range of labeled biomolecules critical for biological research. Its primary application is in the synthesis of labeled nucleosides and nucleotides for NMR studies of nucleic acid structure and dynamics. acs.org, tandfonline.com
The conversion of this compound to its 5'-phosphorylated form is a crucial activation step for its biological use, particularly in nucleotide synthesis. wikipedia.org, ontosight.ai This can be achieved through both chemical and enzymatic methods.
A laboratory chemical synthesis involves several steps:
Treatment of this compound with acetone (B3395972) and methanol (B129727) under acidic conditions to produce a protected intermediate, methyl [13C5]-2,3-isopropylidene-β-D-ribofuranoside. researchgate.net
This intermediate is then treated with a phosphorylating agent like phosphorus oxychloride in pyridine. researchgate.net
Subsequent hydrolysis and purification, often involving precipitation as a barium salt, yields the final this compound-5-phosphate product. researchgate.net
Enzymatically, this conversion is more direct. The enzyme ribokinase catalyzes the specific phosphorylation of D-ribose at the 5'-position using ATP as the phosphate donor, directly yielding D-ribose-5-phosphate. researchgate.net, mdpi.com This phosphorylated sugar is a key intermediate, serving as the substrate for the synthesis of phosphoribosyl pyrophosphate (PRPP), a universal precursor for nucleotide biosynthesis. wikipedia.org, ontosight.ai
The primary utility of this compound in structural biology is its incorporation into nucleosides and, subsequently, ribonucleoside 5'-triphosphates (NTPs). mdpi.com These labeled NTPs are the building blocks for the enzymatic synthesis of uniformly labeled RNA via in vitro transcription using enzymes like T7 RNA polymerase. mdpi.com, acs.org
The synthesis of a [13C5]nucleoside involves the formation of a glycosidic bond between the anomeric carbon (C1') of the this compound and a nitrogen atom of a nucleobase (e.g., adenine, guanine, cytosine, or uracil). This can be accomplished through:
Chemical Synthesis: A common method is the Vorbrüggen glycosylation, where a persilylated nucleobase is coupled with a protected ribose derivative under the influence of a Lewis acid catalyst. researchgate.net, lookchem.com
Enzymatic Synthesis: Nucleoside phosphorylases can catalyze the formation of the glycosidic bond, often with high stereoselectivity. researchgate.net Chemo-enzymatic routes utilize enzymes from the nucleotide salvage pathway to couple the labeled ribose with a nucleobase. nih.gov
To be used in enzymatic RNA synthesis, the [13C5]nucleosides must be converted into their triphosphate form. This is typically achieved through a series of enzymatic phosphorylation reactions in a one-pot synthesis. nih.gov, researchgate.net
The general pathway is as follows:
Monophosphorylation: The [13C5]nucleoside is first converted to a nucleoside monophosphate (NMP). This can be part of the initial nucleoside synthesis if starting from this compound-5-phosphate.
Diphosphorylation: A nucleoside monophosphate kinase (NMPK) phosphorylates the NMP to a nucleoside diphosphate (B83284) (NDP). nih.gov
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) or creatine (B1669601) kinase (CK) catalyzes the final phosphorylation step to yield the desired ribonucleoside 5'-triphosphate (NTP). nih.gov, researchgate.net
This chemo-enzymatic approach has proven highly efficient, with yields of labeled ATP and GTP reaching up to 90%. nih.gov The resulting D-[UL-13C5]NTPs are then purified and used in in vitro transcription reactions to produce RNA that is uniformly labeled in its ribose units, ready for advanced NMR analysis. mdpi.com, nih.gov
Table 2: Research Findings on the Derivatization of this compound
| Derivative | Synthesis Method | Key Enzymes/Reagents | Application | Citation |
| This compound-5-Phosphate | Chemical Synthesis | Phosphorus oxychloride | Intermediate for nucleotide synthesis | researchgate.net |
| This compound-5-Phosphate | Enzymatic Synthesis | Ribokinase (RK), ATP | Precursor for PRPP and nucleotide biosynthesis | researchgate.net, mdpi.com |
| [13C5]Nucleosides | Chemical Synthesis | Vorbrüggen conditions, silylated nucleobases | Precursors for nucleotides | researchgate.net, lookchem.com |
| [13C5]Ribonucleoside 5'-Triphosphates (NTPs) | Chemo-enzymatic Synthesis | UMPK, NMPK, Creatine Kinase (CK) | Building blocks for in vitro transcription of labeled RNA | nih.gov, researchgate.net |
Conversion to [13C5]Nucleosides and Nucleotides
Deoxyribonucleoside Triphosphates (dNTPs) Labeling
This compound is a key precursor for the synthesis of isotopically labeled deoxyribonucleoside triphosphates (dNTPs). These labeled dNTPs are essential for producing uniformly 13C-labeled DNA oligonucleotides for structural analysis by heteronuclear NMR. oup.com The process begins with the chemical or chemo-enzymatic synthesis of labeled 2'-deoxyribonucleosides from this compound. nih.govtandfonline.com These labeled nucleosides are then phosphorylated to become the corresponding deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP).
Once the uniformly labeled dNTPs are synthesized, they can be incorporated into DNA strands using enzymatic methods. A highly efficient protocol for this involves the use of a DNA polymerase, such as Taq polymerase, to extend a primer annealed to a template strand. oup.com This enzymatic synthesis can achieve quantitative polymerization of the template with approximately 80% incorporation of the labeled dNTPs. oup.com The resulting uniformly 13C,15N-labeled DNA is invaluable for NMR spectroscopy, as it allows for the application of double and triple resonance techniques. oup.com These advanced NMR methods significantly improve resonance assignment and enable the detailed study of DNA structure and dynamics. oup.comnih.gov Commercially available sets of labeled dNTPs and their corresponding monophosphates (dNMPs) are also used in these applications. eurisotop.com
Considerations for Purity and Isotopic Enrichment in Labeled D-Ribose Preparations
The utility of this compound in metabolic research and structural biology is critically dependent on its chemical purity and isotopic enrichment. isotope.comisotope.comchromservis.eu High chemical purity ensures that no unlabeled contaminants interfere with the subsequent synthesis of labeled nucleosides and nucleic acids or with the interpretation of experimental results. chromservis.eu Similarly, high isotopic enrichment is crucial for maximizing the signal from the 13C nuclei in NMR experiments and for accurately tracing metabolic pathways. chromservis.eu
Suppliers of stable isotope-labeled compounds typically provide detailed specifications for their products. For this compound, the chemical purity is generally specified as 98% or greater, and the isotopic enrichment for the 13C atoms is also typically 98% or higher. isotope.comisotope.comchromservis.eueurisotop.com These high standards are necessary to distinguish biologically derived metabolites from experimental noise and to provide a clear, dynamic map of metabolic processes. chromservis.eu Without high enrichment, the ability to delineate the fraction of a metabolic pool associated with a specific pathway is compromised. chromservis.eu
Below is a table summarizing the typical product specifications for commercially available this compound.
| Property | Specification | Source(s) |
| Chemical Formula | HOCH2(CHOH)3*CHO | isotope.comisotope.comisotope.com |
| Molecular Weight | 155.09 g/mol | isotope.comisotope.com |
| Chemical Purity | ≥98% | isotope.comisotope.comeurisotop.com |
| Isotopic Enrichment | ≥98% atom ¹³C | isotope.comchromservis.eueurisotop.com |
| CAS Number (Labeled) | 202114-47-4 | isotope.comisotope.comeurisotop.comisotope.com |
| Appearance | Neat (Solid/Powder) | isotope.comisotope.com |
This table is generated based on data from multiple commercial suppliers.
Principles and Methodologies of Stable Isotope Tracing with D Ul 13c5 Ribose
Theoretical Framework of Carbon Isotope Labeling
Stable isotope tracing experiments rely on the ability to distinguish between molecules containing the naturally abundant light isotope (¹²C) and those incorporating the heavy isotope (¹³C) from a tracer like D-[UL-13C5]Ribose. symeres.com This distinction is typically achieved using mass spectrometry, which separates molecules based on their mass-to-charge ratio. nih.gov The introduction of a ¹³C-labeled substrate into a biological system leads to the formation of labeled downstream metabolites, and the pattern of this labeling provides a wealth of information about metabolic fluxes and pathway activities. eurisotop.com
Mass Isotopomer Distribution Analysis (MIDA) Principles
Mass Isotopomer Distribution Analysis (MIDA) is a fundamental concept in stable isotope tracing that describes the relative abundance of different mass isotopologues of a metabolite. researchgate.net An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite derived from this compound, MIDA would reveal a population of molecules with varying numbers of ¹³C atoms, depending on the metabolic pathways involved.
For instance, if this compound is used to synthesize a new molecule, the resulting product will have a mass five units greater than its unlabeled counterpart (M+5). By quantifying the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), researchers can deduce the contribution of the labeled precursor to the product pool and infer the activity of the metabolic pathway connecting them. nih.gov This analysis is crucial for understanding how cells utilize ribose for various biosynthetic processes.
Isotopic Steady-State and Non-Steady-State Labeling
The interpretation of isotope labeling data depends critically on whether the system has reached an isotopic steady state. nih.gov
Isotopic Steady-State: This condition is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. d-nb.inforesearchgate.net At steady state, the rate of incorporation of the ¹³C label into a metabolite pool is balanced by the rate of its turnover. Reaching this state is essential for many quantitative metabolic flux analyses as it simplifies the mathematical models used to calculate reaction rates. nih.gov However, achieving a true isotopic steady state can require long incubation times, particularly for metabolites with large pool sizes or slow turnover rates. d-nb.info
Isotopic Non-Steady-State: In many experimental contexts, particularly in dynamic systems or with short labeling times, the isotopic enrichment of metabolites is still changing. nih.gov This is known as a non-steady-state or transient labeling condition. Analyzing data from non-steady-state experiments is more complex, requiring dynamic models that account for the time-dependent changes in labeling. researchgate.netfrontiersin.org However, non-stationary analysis can provide valuable information about flux dynamics and can be advantageous in situations where reaching a steady state is impractical. nih.gov
Experimental Design for this compound Tracing
A well-designed experiment is paramount for obtaining meaningful and interpretable data from this compound tracing studies. Several key factors must be carefully considered, from the choice of the biological system to the specifics of tracer delivery and sample processing. researchgate.net
Selection of Cell Culture Models and Biological Systems
The choice of the biological model is dictated by the research question. A wide array of systems can be employed, each with its own advantages and limitations.
Adherent Cell Cultures: Commonly used for their ease of maintenance and manipulation. However, traditional monolayer cultures can experience changes in nutrient availability and cell density over time, which can affect metabolic steady state. nih.gov
Suspension Cell Cultures: Offer a more homogeneous environment, which can be beneficial for achieving consistent labeling.
3D Cell Cultures and Organoids: Provide a more physiologically relevant model by mimicking the three-dimensional architecture of tissues.
In Vivo Models: Animal models allow for the study of metabolism in the context of a whole organism, which is crucial for understanding systemic metabolic processes. biorxiv.org However, tracer delivery and tissue-specific analysis present additional challenges. frontiersin.org
The selection of the model system will influence all subsequent aspects of the experimental design.
Optimization of Labeling Timeframes for Specific Pathways
The duration of exposure to this compound is a critical parameter that must be optimized based on the metabolic pathways of interest. researchgate.net
Rapidly Labeled Pathways: Pathways with high flux rates, such as the initial steps of nucleotide synthesis, will show significant labeling within a short timeframe.
Slowly Labeled Pathways: Pathways with lower flux rates or that are further downstream from ribose metabolism will require longer labeling times to achieve detectable enrichment.
Pilot experiments are often necessary to determine the optimal labeling duration to capture the dynamics of the specific pathways under investigation without causing unintended metabolic perturbations. For instance, tracking the incorporation of ¹³C from this compound into RNA would require a longer timeframe to allow for transcription to occur. hyd.hu
Strategies for Isotopic Tracer Delivery and Cell Quenching
The method of delivering the this compound tracer and the subsequent quenching of metabolic activity are critical for preserving the in vivo labeling patterns.
Tracer Delivery: In cell culture, the tracer is typically added to the culture medium. nih.gov For in vivo studies, methods include oral gavage, intravenous infusion, or direct injection, each with specific advantages and disadvantages regarding physiological relevance and tracer kinetics. biorxiv.orgfrontiersin.orgescholarship.org It is crucial to ensure consistent and known enrichment of the tracer in the precursor pool.
Cell Quenching: To halt all enzymatic reactions and preserve the metabolic state at the time of sampling, rapid quenching is essential. This is typically achieved by flash-freezing the cells or tissue in liquid nitrogen. nih.govresearchgate.netbiorxiv.org Subsequent metabolite extraction is often performed using cold solvents, such as a methanol (B129727)/water or acetonitrile/water mixture, to maintain the quenched state and efficiently extract a broad range of metabolites. nih.gov
The following table summarizes key considerations in experimental design for this compound tracing:
| Experimental Design Parameter | Considerations | Examples |
| Biological System | Physiological relevance, ease of manipulation, homogeneity. | Adherent cancer cell lines (e.g., HepG2), primary immune cells, mouse models. biorxiv.orghyd.hu |
| Labeling Timeframe | Pathway kinetics, achieving isotopic steady-state vs. non-steady-state analysis. | Short (minutes to hours) for central carbon metabolism, long (hours to days) for macromolecule synthesis. nih.gov |
| Tracer Delivery | Route of administration, achieving stable precursor enrichment. | Addition to cell culture media, intravenous infusion in mice. nih.govfrontiersin.org |
| Cell Quenching | Rapidity and effectiveness of halting metabolism. | Flash-freezing in liquid nitrogen, extraction with cold solvents. nih.govresearchgate.net |
Table 1: Key Considerations in this compound Tracing Experiments
By carefully controlling these experimental variables, researchers can effectively utilize this compound to unravel the complex roles of ribose in cellular metabolism, contributing to a deeper understanding of both normal physiology and disease states.
Data Processing and Interpretation in this compound Tracing Experiments
Following the acquisition of mass spectrometry data from biological samples incubated with this compound, a series of data processing steps are required to translate the raw spectra into quantitative metabolic information. This process is fundamental for accurately tracing the fate of the ¹³C-labeled carbon atoms as they are incorporated into various downstream metabolites.
Correction for Natural Isotopic Abundance
A critical first step in analyzing data from stable isotope tracing experiments is to correct for the natural abundance of heavy isotopes. researchgate.net Elements such as carbon, oxygen, hydrogen, and nitrogen exist naturally as a mixture of isotopes. researchgate.net For instance, carbon is predominantly ¹²C, but approximately 1.1% of it is the heavier ¹³C isotope. Similarly, other elements in biological molecules have naturally occurring heavy isotopes.
The correction process typically involves algorithms that use the elemental composition of the metabolite of interest and the known natural isotopic abundances of its constituent elements. researchgate.net Several software tools, such as IsoCorrectoR, IsoCor, and PolyMID, have been developed to automate this complex correction for both low and high-resolution mass spectrometry data. researchgate.netacs.org
Table 1: Natural Isotopic Abundance of Common Elements in Biological Systems. This table details the prevalence of naturally occurring stable isotopes for key elements found in metabolites. This information forms the basis for the correction algorithms applied in stable isotope tracing studies.
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 |
Determination of Mass Isotopomer Distributions
Once the raw data has been corrected for natural isotope abundance, the next step is to determine the mass isotopomer distribution (MID) for each metabolite of interest. A mass isotopomer is a molecule that differs from others only in the number of isotopic substitutions it contains. researchgate.net The MID describes the fractional or percentage abundance of each of these isotopologues (M+0, M+1, M+2, etc.). researchgate.net
In a this compound tracing experiment, the tracer molecule contains five ¹³C atoms. When it is metabolized, these labeled carbons are incorporated into various downstream molecules. For example, the ribose moiety can be directly incorporated into nucleotides like adenosine (B11128) triphosphate (ATP) through the pentose (B10789219) phosphate (B84403) pathway (PPP) and nucleotide salvage pathways. nih.govnih.gov This would result in an ATP molecule containing five additional mass units, denoted as M+5.
The MID provides a detailed fingerprint of metabolic activity. eurisotop.com By analyzing the relative abundance of each isotopologue, researchers can deduce the contributions of different pathways to the production of a metabolite. For instance, a high abundance of the M+5 isotopologue of ATP or guanosine (B1672433) monophosphate (GMP) would strongly indicate active synthesis utilizing the intact carbon backbone of the supplied ribose. northwestern.edu Conversely, the presence of M+1, M+2, M+3, or M+4 isotopologues could signify the involvement of other pathways where the ribose skeleton is first fragmented and then re-synthesized or diluted by other carbon sources before being incorporated into nucleotides. biorxiv.org
The analysis of MIDs is therefore central to interpreting stable isotope tracing experiments, transforming complex mass spectrometry data into quantitative flux information that illuminates the operational state of the metabolic network. nih.gov
Table 2: Example of a Mass Isotopomer Distribution (MID) for ATP. This table shows hypothetical data for the fractional abundance of ATP isotopologues in cells grown in control (unlabeled) conditions versus cells fed with this compound. The corrected data highlights the significant incorporation of the five-carbon tracer into the ATP pool.
| Mass Isotopologue | Fractional Abundance in Control Cells (%) | Fractional Abundance in this compound Labeled Cells (%) |
|---|---|---|
| M+0 (Unlabeled) | 100 | 45 |
| M+1 | 0 | 2 |
| M+2 | 0 | 3 |
| M+3 | 0 | 5 |
| M+4 | 0 | 5 |
| M+5 | 0 | 40 |
Applications of D Ul 13c5 Ribose in Metabolic Pathway Elucidation
Unraveling the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route parallel to glycolysis. It is responsible for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for generating pentose sugars, including the ribose-5-phosphate (B1218738) (R5P) necessary for nucleotide synthesis. creative-proteomics.comontosight.ai D-[UL-13C5]Ribose provides a direct entry point into the non-oxidative branch of the PPP, allowing for a detailed investigation of its fluxes.
While this compound enters the PPP primarily through the non-oxidative branch, its metabolism provides indirect information about oxidative PPP activity. The oxidative branch converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, releasing a carbon atom as CO2 and generating NADPH. The resulting pentose phosphates can then enter the non-oxidative branch. By comparing the labeling patterns of metabolites when cells are fed this compound versus a labeled glucose tracer (e.g., [1,2-¹³C₂]glucose), researchers can dissect the relative contributions of the oxidative and non-oxidative pathways to the total pentose phosphate pool. mdpi.com The rate at which the M+5 label from this compound is diluted or transformed into other isotopologues in the pentose phosphate pool can reflect the influx of unlabeled or differently labeled carbons from the oxidative PPP, thereby offering a measure of its activity.
The non-oxidative PPP consists of a series of reversible reactions catalyzed by transketolase and transaldolase, which interconvert pentose phosphates with intermediates of glycolysis, namely fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (G3P). aklectures.com this compound is first phosphorylated to this compound-5-phosphate (R5P). The enzyme Ribose-5-phosphate isomerase (Rpi) then catalyzes the reversible isomerization between D-[UL-13C5]R5P and D-[UL-13C5]Ribulose-5-phosphate (Ru5P). nih.govuniprot.orgnih.gov
The fully labeled Ru5P can then be converted to D-[UL-13C5]Xylulose-5-phosphate (Xu5P). The subsequent reactions catalyzed by transketolase and transaldolase lead to a "scrambling" of the ¹³C atoms. For instance, transketolase can transfer a two-carbon unit from M+5 Xu5P to M+5 R5P, producing M+5 sedoheptulose-7-phosphate (S7P) and M+5 glyceraldehyde-3-phosphate (G3P). These labeled intermediates can be tracked further as they are converted into F6P and other glycolytic intermediates. Analyzing the mass isotopomer distribution (MID) of these sugar phosphates reveals the activity of these interconversion reactions. A high abundance of M+2, M+3, and M+5 fragments in glycolytic intermediates following this compound administration is a clear indicator of active non-oxidative PPP flux.
A study using uridine (B1682114) labeled with ¹³C on the ribose moiety ([1′,2′,3′,4′,5′-¹³C₅]uridine) demonstrated this principle effectively. The catabolism of this molecule releases ¹³C₅-ribose-1-phosphate, which enters the non-oxidative PPP. The researchers observed the appearance of M+2 and M+3 labeled lactate (B86563), confirming that the ribose carbons were metabolized through the non-oxidative PPP and subsequently entered glycolysis. biorxiv.org
| Metabolite | Pathway Location | Expected Primary Labeled Form | Significance of Other Isotopomers |
|---|---|---|---|
| Ribose-5-Phosphate (R5P) | Non-Oxidative PPP | M+5 | Indicates direct uptake and phosphorylation of the tracer. |
| Fructose-6-Phosphate (F6P) | Glycolysis / Non-Oxidative PPP | M+5, M+2 | M+5 F6P is formed from the recombination of a C2 unit from Xu5P and a C3 unit from G3P. M+2 F6P can be formed from the reverse action of transketolase. The specific pattern reveals the bidirectionality and flux of the pathway. |
| Glyceraldehyde-3-Phosphate (G3P) | Glycolysis / Non-Oxidative PPP | M+3, M+2 | M+2 and M+3 labeled G3P are produced through the action of transketolase and transaldolase, indicating active carbon shuffling. |
| Lactate | End of Glycolysis | M+3, M+2 | The presence of M+2 and M+3 lactate confirms that carbons from ribose have traversed the non-oxidative PPP to enter glycolysis and be fully metabolized. biorxiv.org |
This compound is an excellent tool for demonstrating the direct connection between the PPP and glycolysis. As described above, the non-oxidative PPP can convert five-carbon sugars into the six-carbon F6P and the three-carbon G3P. aklectures.com These labeled intermediates can then proceed down the glycolytic pathway to produce pyruvate (B1213749) and lactate. biorxiv.org
Conversely, these reactions are reversible. Under conditions where the demand for pentoses exceeds the need for NADPH, glycolytic intermediates can be channeled into the non-oxidative PPP to synthesize R5P. aklectures.com If cells were supplied with this compound, the label could also be traced through gluconeogenesis. For example, labeled G3P and F6P could be converted back to glucose-6-phosphate. Recent studies have highlighted that the ribose moiety from salvaged extracellular RNA or uridine can be catabolized to fuel glycolysis for energy production, a process termed "uridinolysis". biorxiv.orgnih.gov Using ¹³C-labeled ribose in these studies was essential to prove that the sugar component, not just the nucleobase, was being utilized for central carbon metabolism. biorxiv.org
Non-Oxidative Branch Interconversions (e.g., Ribose 5-Phosphate Isomerase Activity)
Investigating Nucleic Acid Synthesis and Metabolism
Ribose is an essential building block of ribonucleosides (in RNA) and deoxyribonucleosides (in DNA). researchgate.netuni-muenchen.de Therefore, this compound is an ideal tracer for studying the biosynthesis and turnover of nucleic acids. The rate of incorporation of the M+5 label into nucleotide pools provides a direct measure of their synthesis rate. northwestern.edu
The de novo synthesis of ribonucleotides involves the construction of the purine (B94841) or pyrimidine (B1678525) base onto a phosphoribosyl pyrophosphate (PRPP) molecule, which is derived from R5P. microbialcell.com By supplying this compound to cells, the resulting R5P and PRPP pools become fully labeled. Consequently, any newly synthesized ribonucleotides, such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), will contain a M+5 ribose moiety.
By measuring the fractional enrichment of M+5 in the ribonucleotide pool over time, researchers can calculate the absolute rate of de novo ribonucleotide synthesis. This is a powerful technique for understanding how cells regulate the production of these essential building blocks under different conditions, such as rapid proliferation in cancer cells. d-nb.infonih.gov
| Research Focus | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Fueling Glycolysis via Nucleoside Catabolism | [1′,2′,3′,4′,5′-¹³C₅]uridine | Showed that the ribose from uridine is salvaged and enters the non-oxidative PPP and glycolysis, producing labeled lactate and TCA cycle intermediates. | biorxiv.org |
| De Novo vs. Salvage dNTP Synthesis | [¹³C₆]glucose and unlabeled deoxycytidine | Distinguished the contribution of glucose-derived ribose (de novo) from salvaged nucleosides to the dCTP pool for DNA synthesis. The principles are directly applicable to a this compound tracer. | escholarship.org |
| Comprehensive Metabolic Profiling | Uniformly ¹³C-labeled glucose and amino acids | Demonstrated that deep labeling allows for the identification of active pathways, including de novo purine and pyrimidine synthesis, by observing fully labeled end products. | nih.gov |
Deoxyribonucleotides are synthesized through two main routes: the de novo pathway and salvage pathways. The de novo pathway involves the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) by the enzyme ribonucleotide reductase (RNR). If the ribonucleotide pool is labeled with this compound, the resulting deoxyribonucleotides will also carry the M+5 label in their deoxyribose moiety. This allows for the quantification of de novo dNTP synthesis.
Salvage pathways recycle pre-existing nucleosides or nucleobases to synthesize nucleotides. microbialcell.comnih.gov Isotope tracing with this compound can be combined with other labeled or unlabeled precursors to differentiate between the de novo and salvage pathways. For example, in a study investigating the impact of ATR inhibition on nucleotide synthesis, researchers used [¹³C₆]glucose to label the de novo pathway and unlabeled deoxycytidine to trace the salvage pathway simultaneously. escholarship.org This dual-tracer approach allowed them to quantify the relative contribution of each pathway to the total dCTP pool. A similar experimental design using this compound would allow for direct tracing of the ribose component through both synthesis and salvage routes.
Ribose-Derived Carbon Incorporation into DNA and RNA
This compound is an invaluable tool for directly measuring the rate of de novo nucleotide synthesis and the subsequent incorporation of these building blocks into nucleic acids. nih.govbiorxiv.org When cells are supplied with this compound, the entire five-carbon ribose moiety of newly synthesized ribonucleotides becomes labeled (M+5). researchgate.net This allows for precise quantification of RNA synthesis and turnover through techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.com
The isotopic labeling of the ribose component of RNA provides crucial constraints for ¹³C metabolic flux analysis (¹³C-MFA), enhancing the resolution of flux estimates, particularly in the upper part of central carbon metabolism. nih.gov For instance, in studies of pancreatic ductal adenocarcinoma (PDAC), a cancer characterized by elevated levels of uridine phosphorylase 1 (UPP1), tracing experiments using [¹³C5]uridine (which releases a ¹³C5-ribose-1-phosphate) demonstrated significant labeling (M+5) in ATP, ADP, and AMP, confirming the utilization of salvaged ribose for nucleotide pool maintenance. nih.gov Similarly, in studies of T-lymphocyte metabolism, the incorporation of heavy carbons from [U-¹³C]glucose into ribose-5-phosphate and subsequently into uridine monophosphate (UMP M+5) is used to track de novo nucleoside phosphate synthesis. researchgate.net
The analysis of isotopologue distribution in RNA-bound ribose helps to delineate the contributions of different pathways to nucleotide production. vanderbilt.edu Measuring the isotopic enrichment in the ribose moiety of RNA is a well-established method for improving the accuracy of metabolic flux maps in both microbial and mammalian systems. nih.govsci-hub.se
Table 1: Representative Isotopologue Distribution from Labeled Uridine in PDAC Cells This table illustrates how the carbon from the ribose moiety of uridine is incorporated into key nucleotides, as would be seen in a tracer experiment. Data is conceptual based on findings from studies like those on UPP1-expressing cells. nih.gov
| Metabolite | Mass Isotopologue | Relative Abundance (%) |
|---|---|---|
| ATP | M+5 | High |
| ADP | M+5 | High |
| AMP | M+5 | High |
Exploring Central Carbon Metabolism Beyond Nucleotide Synthesis
While the primary fate of ribose is nucleotide synthesis, its carbon skeleton can also be redirected into central carbon metabolism. This compound tracing enables researchers to follow this diversion, providing insights into the metabolic flexibility of cells and the interplay between different pathways.
Carbon Flow into Glycolytic Intermediates
The non-oxidative branch of the pentose phosphate pathway (PPP) provides a direct route for ribose carbons to enter glycolysis. aklectures.com When cells take up exogenous this compound, it is first phosphorylated by ribokinase to D-[UL-¹³C5]ribose-5-phosphate. nih.govwikipedia.org This intermediate can then be converted by the enzymes transketolase and transaldolase into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov
Studies have demonstrated this carbon shuffling by observing ¹³C labeling in downstream glycolytic products. For example, research on cells engineered to express uridine phosphorylase 1 (UPP1) showed that when fed with [¹³C5]uridine, the released ¹³C5-ribose moiety led to the appearance of ¹³C-labeled intermediates throughout glycolysis, including fructose-6-phosphate, glyceraldehyde-3-phosphate, and lactate. biorxiv.org This indicates that ribose can serve as a substrate for glycolysis, which is particularly important under conditions of glucose limitation. biorxiv.org The specific pattern of isotopologues in these intermediates can help quantify the flux from the PPP into glycolysis.
Table 2: Label Incorporation into Glycolytic and PPP Intermediates from [¹³C5]Uridine Data adapted from studies on K562 cells expressing UPP1, showing the flow of ribose-derived carbons into glycolysis. biorxiv.org
| Metabolite | Predominant Labeled Species | Interpretation |
|---|---|---|
| Ribose-1/5-P | M+5 | Direct phosphorylation of labeled ribose. |
| Sedoheptulose-7-P | M+5 | Intermediate of the non-oxidative PPP. |
| Fructose-6-P/Glucose-1-P | M+2, M+3, M+5 | Entry of ribose carbons into glycolysis via non-oxidative PPP. |
| Glyceraldehyde-3-P | M+2, M+3 | Product of non-oxidative PPP and upper glycolysis. |
Contribution to Tricarboxylic Acid (TCA) Cycle Anaplerosis
Carbons originating from this compound can also replenish the pool of TCA cycle intermediates, a process known as anaplerosis. After being converted to the glycolytic intermediates pyruvate or phosphoenolpyruvate, the labeled carbons can enter the TCA cycle through several enzymatic reactions, most notably via pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA, or pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate. nih.gov
Tracing studies have confirmed this metabolic route. In the aforementioned UPP1-expressing cells fed with [¹³C5]uridine, TCA cycle intermediates such as citrate (B86180) were found to be partially labeled (predominantly M+2). biorxiv.org The M+2 isotopologue of citrate is a hallmark of acetyl-CoA derived from glycolysis entering the TCA cycle. acs.org This demonstrates that ribose can be catabolized through glycolysis to fuel mitochondrial oxidative metabolism. biorxiv.org Quantifying the isotopic enrichment in TCA cycle metabolites from a this compound tracer provides a direct measure of the anaplerotic contribution of ribose, reflecting the cell's strategy for maintaining mitochondrial function. elifesciences.org
Studies on Cofactor Biosynthesis (e.g., NAD+)
This compound is instrumental in studying the biosynthesis of essential cofactors that contain a ribose moiety, such as Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺). researchgate.net NAD⁺ is a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. frontiersin.org It can be synthesized through de novo pathways or salvage pathways. frontiersin.org
By supplying this compound, researchers can trace its incorporation into the NAD⁺ molecule. The ribose component of nicotinamide mononucleotide (NMN), a key precursor to NAD⁺, will become fully labeled (M+5). nih.gov Subsequent adenylation to form NAD⁺ results in an M+5 labeled species if the ATP used is unlabeled, or an M+10 labeled species if the ATP is also derived from the labeled ribose pool. nih.gov
This approach has been used to investigate the effects of supplements on NAD⁺ metabolism. For example, a study on the combination of nicotinamide and D-ribose showed it could significantly increase blood NAD⁺ and NADP⁺ levels in healthy adults. nmn.comresearchgate.net Isotope tracing with this compound can precisely quantify the extent to which exogenous ribose contributes to the synthesis and maintenance of the NAD⁺ pool, offering insights into cellular bioenergetics and redox homeostasis. wellcomeopenresearch.org
Examination of Specific Enzymatic Activities and Metabolic Checkpoints
Stable isotope tracers like this compound allow for the in-situ examination of the activity of specific enzymes and the flux through key metabolic control points, providing a dynamic view of metabolic regulation that complements traditional in-vitro enzyme assays. acs.org
Ribokinase and PRPP Synthetase Studies
The initial steps of ribose utilization are catalyzed by ribokinase (RK) and phosphoribosyl pyrophosphate (PRPP) synthetase (PRPPS). nih.gov
Ribokinase (RK) : This enzyme catalyzes the phosphorylation of D-ribose to D-ribose-5-phosphate (R-5-P), using ATP as the phosphate donor. wikipedia.org
PRPP Synthetase (PRPPS) : This rate-limiting enzyme catalyzes the conversion of R-5-P and ATP into 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) and AMP. encyclopedia.pub PRPP is a critical metabolite that links carbon metabolism to the biosynthesis of purine and pyrimidine nucleotides. nih.govencyclopedia.pub
Using this compound, the flux through these enzymatic steps can be quantified by measuring the rate of appearance of the labeled products, D-[UL-¹³C5]ribose-5-phosphate and [UL-¹³C5]PRPP. researchgate.net For example, studies in rat brain extracts have shown that exogenous ribose is converted to both PRPP (via the RK and PRPPS pathway) for purine salvage and to ribose-1-phosphate (B8699412) for pyrimidine salvage. nih.gov Isotope tracing experiments can reveal how the activities of RK and PRPPS are regulated under different physiological or pathological conditions and how they control the supply of precursors for nucleotide synthesis. elifesciences.org
D Ul 13c5 Ribose in Metabolic Flux Analysis Mfa
Quantitative Metabolic Flux Estimation Using D-[UL-13C5]Ribose
The core principle of using this compound for quantitative metabolic flux estimation lies in the analysis of mass isotopomer distributions (MIDs) in key metabolites. When cells are cultured with this compound, the labeled ribose enters cellular metabolism, primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP). The ¹³C atoms are then distributed throughout the central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.
By measuring the MIDs of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. For instance, the labeling pattern in pyruvate (B1213749) can reveal the relative fluxes through the Embden-Meyerhof-Parnas (EMP) pathway versus the pentose phosphate pathway. nii.ac.jp Computational models are then employed to translate these MIDs into absolute flux values for numerous reactions in the metabolic network. nih.gov
A key advantage of using a uniformly labeled tracer like this compound is the comprehensive labeling of downstream products, which enhances the precision of flux estimations. nih.gov For example, the measurement of ¹³C labeling in RNA-bound ribose provides direct and valuable constraints on the fluxes through the pentose phosphate pathway, a critical hub for nucleotide synthesis and NADPH production. nih.govnih.gov
Integration with Genome-Scale Metabolic Models
The data obtained from this compound tracing experiments can be integrated with genome-scale metabolic models (GEMs) to provide a more comprehensive and systems-level understanding of metabolism. nih.govplos.org GEMs are mathematical representations of the entire metabolic network of an organism, constructed from its genomic and biochemical information. nih.gov
While powerful, GEMs alone often cannot predict the exact metabolic state of a cell under specific conditions. By constraining the model with experimentally determined flux data from ¹³C labeling experiments, the predictive power of GEMs is significantly enhanced. plos.org This integration allows for:
Validation and refinement of GEMs: Experimental flux data can help identify gaps or inaccuracies in the reconstructed metabolic network.
Context-specific model building: Creating models that accurately reflect the metabolic phenotype of a cell in a particular state or environment. nih.gov
Prediction of metabolic responses: Simulating the effect of genetic or environmental perturbations on the entire metabolic network.
This combined approach has proven to be a robust method for elucidating complex metabolic behaviors that would be difficult to uncover using either technique in isolation. plos.org
Comparative Flux Analysis in Different Biological States
A significant application of this compound-based MFA is the comparative analysis of metabolic fluxes under different biological conditions. This allows researchers to identify key metabolic adaptations and reprogramming events.
Cellular Metabolism under Varying Nutrient Conditions
By altering the nutrient composition of the culture medium and tracing the metabolism of this compound, scientists can quantify how cells adjust their metabolic pathways to utilize different carbon sources. For example, studies have investigated the metabolic shifts in yeast when grown in complex media containing various amino acids and sugars, revealing changes in the flux through the pentose phosphate pathway and anaplerotic reactions. nii.ac.jp This type of analysis is crucial for understanding how microorganisms adapt to diverse environments and for optimizing industrial fermentation processes.
Metabolic Reprogramming in Cellular Systems
Metabolic reprogramming is a hallmark of many diseases, including cancer. nih.gov Cancer cells, for instance, often exhibit altered glucose and glutamine metabolism to support their rapid proliferation. researchgate.net this compound, along with other tracers like [U-¹³C6]glucose and [U-¹³C5]glutamine, can be used to dissect these changes. nih.gov By comparing the flux maps of healthy and diseased cells, researchers can pinpoint the specific metabolic pathways that are up- or down-regulated.
For example, tracing studies can reveal an increased reliance on the pentose phosphate pathway for nucleotide synthesis in proliferating cancer cells. nih.gov This detailed understanding of metabolic reprogramming can uncover novel therapeutic targets. nih.govmdpi.com
Applications in Microbial Metabolism Research
This compound and other ¹³C-labeled substrates are instrumental in advancing microbial metabolism research, with significant applications in metabolic engineering and biotechnology. nih.govnih.gov MFA allows for the precise quantification of metabolic bottlenecks, inefficiencies, and competing pathways in microorganisms used for the production of biofuels, biochemicals, and pharmaceuticals. nih.gov
By understanding the native flux distribution, scientists can devise rational strategies for genetic engineering to redirect metabolic flux towards the desired product. nih.gov For instance, if MFA reveals that a significant portion of a carbon substrate is being diverted to a non-productive pathway, engineers can target the enzymes in that pathway for knockout or downregulation. Conversely, pathways leading to the desired product can be upregulated.
Studies in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, have successfully used ¹³C-MFA to improve the production of a wide range of compounds. nih.govbmglabtech.com The ability to measure the labeling of RNA-bound ribose is particularly useful in these studies for accurately determining fluxes in the pentose phosphate pathway, which is a key source of precursors for many valuable products. nii.ac.jpnih.gov
Advanced Analytical Techniques for D Ul 13c5 Ribose Tracing
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is a cornerstone technique for metabolomics, offering high sensitivity and the ability to differentiate between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile or derivatized non-volatile metabolites. nih.govchemrxiv.org In the context of D-[UL-13C5]Ribose tracing, GC-MS is instrumental in profiling the isotopomers of primary metabolites. nih.govnih.gov This involves separating complex mixtures of metabolites and then detecting the mass-to-charge ratio of the resulting ions, allowing for the quantification of different isotopically labeled forms of a molecule. nih.gov The derivatization process, often involving trimethylsilylation and methoximation, is crucial for making polar metabolites like sugars and organic acids amenable to GC analysis. chemrxiv.orgnih.gov
Recent advancements in GC-MS technology, particularly the use of high-resolution instruments, have further enhanced its capabilities. nih.gov Exact mass measurements help to resolve isotopic patterns and avoid misidentification of compounds that have similar nominal masses, which is particularly beneficial in complex biological samples. nih.gov
Table 1: Application of GC-MS in Metabolite Profiling
| Feature | Description |
| Principle | Separates volatile compounds based on their chemical properties, followed by mass-based detection. |
| Sample Preparation | Requires derivatization for non-volatile metabolites to increase their volatility. |
| Application | Profiling of primary metabolites like amino acids, organic acids, and sugars. |
| Advantage | High sensitivity, robustness, and extensive compound libraries for identification. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique and is currently one of the most applied tools for analyzing polar and nonpolar metabolites. lcms.czru.nl It is particularly well-suited for the analysis of polar metabolites, a category that includes D-ribose and its derivatives, without the need for derivatization. lcms.czsciex.com LC-MS offers broad coverage of the metabolome and can be used in both untargeted and targeted approaches. lcms.cz
For tracing studies with this compound, LC-MS allows for the separation and detection of labeled metabolites in complex biological matrices. sciex.comwellcomeopenresearch.org Different LC methods, such as ion-pairing chromatography, can be employed to improve the retention of highly polar compounds on reversed-phase columns. nih.gov The use of hybrid triple quadrupole linear ion trap mass spectrometers, like the QTRAP system, enables both quantitative and qualitative workflows for measuring polar and anionic compounds involved in intracellular metabolism. sciex.com
High-Resolution Mass Spectrometry for Precise Isotopologue Measurement
High-resolution mass spectrometry (HRMS) is critical for accurately distinguishing between isotopologues. A ¹³C substitution adds approximately 1.0033 Daltons (Da) to a molecule's mass. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide the necessary mass accuracy to resolve these small mass differences. biorxiv.org This capability is essential for stable isotope-resolved metabolomics, where the goal is to track the incorporation of labeled atoms from a substrate like this compound into various downstream metabolites. biorxiv.org
The ability to measure the intact molecule and distinguish between different isotopologues provides a wealth of information about metabolic pathways that would be lost with traditional methods that involve combustion to CO2. For instance, in studies of nucleotide metabolism, HRMS can resolve the isotopologues of deoxyribonucleoside triphosphates (dNTPs) and their precursors, revealing the contribution of the pentose (B10789219) phosphate (B84403) pathway through the labeling pattern of the ribose moiety. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. nih.gov In the context of this compound tracing, NMR is invaluable for determining the specific positions of ¹³C labels within a molecule.
¹³C NMR for Carbon Labeling Patterns
¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing a distinct signal for each carbon atom in a different chemical environment. oregonstate.edulibretexts.org The chemical shift of a ¹³C signal is sensitive to the local electronic environment, allowing for the identification of the carbon's position in the molecule. libretexts.org When using uniformly labeled this compound, the presence of ¹³C at all five positions of the ribose ring results in complex but highly informative spectra due to ¹³C-¹³C spin-spin coupling. nih.gov
By analyzing the ¹³C NMR spectra of metabolites isolated from cells or tissues incubated with this compound, researchers can map the flow of the labeled carbon atoms through metabolic pathways. vulcanchem.com For example, comparing the labeling patterns in glutamate (B1630785) and aspartate can reveal the activity of different pathways contributing to the TCA cycle. nih.gov While MS provides information on the number of labels, ¹³C NMR reveals their specific locations. nih.gov
Table 2: Comparison of Analytical Techniques for ¹³C Tracing
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Isotopomer distribution of volatile/derivatized metabolites. | High sensitivity and robustness. nih.gov | Requires derivatization for polar compounds. |
| LC-MS | Isotopologue distribution of polar and nonpolar metabolites. lcms.cz | Broad metabolome coverage, no derivatization needed for polar compounds. lcms.cz | Potential for ion suppression. |
| HRMS | Precise mass of isotopologues. | High mass accuracy allows for resolving closely related isotopologues. | Higher instrument cost. |
| ¹³C NMR | Positional information of ¹³C labels. nih.gov | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS. nih.gov |
| 2D ¹H-¹³C HSQC | Correlation between protons and their directly attached carbons. bham.ac.ukmagritek.com | Resolves signal overlap, provides structural and dynamic insights. magritek.com | Longer experiment times. |
2D ¹H-¹³C HSQC for Structural and Dynamic Insights
Two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful NMR experiment that correlates the chemical shifts of protons with their directly attached carbon atoms. magritek.com This technique is particularly useful for resolving spectral overlap, which is common in the crowded ¹H NMR spectra of complex biological molecules. nih.govmagritek.com
In studies using this compound, the HSQC experiment provides a detailed fingerprint of the labeled metabolites. bham.ac.uk By analyzing the cross-peaks in the HSQC spectrum, researchers can assign specific proton and carbon signals and gain insights into the structural and dynamic properties of the molecules. theses.cznih.gov For example, changes in the chemical shifts upon binding of a labeled ligand to a protein can be monitored to map the binding site and characterize the interaction. nih.gov The combination of ¹³C labeling with 2D NMR techniques like HSQC offers a comprehensive view of metabolic processes at the atomic level. bham.ac.uk
Chromatographic Separation Techniques for Labeled Metabolites
The analysis of metabolites derived from this compound in intricate biological samples poses a considerable analytical hurdle. The inherent polarity of ribose and its phosphorylated derivatives, coupled with the myriad of isomeric and isobaric compounds within the metabolome, demands high-resolution separation methods. Chromatographic techniques are essential for isolating these labeled metabolites from the complex biological matrix before their detection and quantification by mass spectrometry (MS). The selection of an appropriate chromatographic technique is pivotal for attaining the requisite selectivity, sensitivity, and resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC) has become a prominent and extensively used technique for separating polar and hydrophilic compounds. amsbiopharma.com This makes it particularly suitable for metabolomic studies that involve stable isotope-labeled sugars such as this compound and their derivatives. HILIC separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. amsbiopharma.com This method is especially beneficial for retaining and separating highly polar compounds that show poor retention on conventional reversed-phase columns. amsbiopharma.comacs.org
In the context of this compound tracing, HILIC is crucial for separating labeled intermediates of the pentose phosphate pathway (PPP), nucleotides, and other polar metabolites. The separation mechanism involves creating a water-rich layer on the stationary phase's surface, into which polar analytes can partition. amsbiopharma.com Elution is generally accomplished by augmenting the polarity of the mobile phase, usually by increasing the water content.
Researchers have effectively utilized HILIC-MS methods to monitor the metabolic fate of 13C-labeled tracers through central carbon metabolism, including the PPP where this compound is a key player. mdpi.com For instance, a quantitative metabolomic profiling method employed a HILIC-based approach to separate a broad spectrum of polar metabolites, including sugar phosphates. The use of amide-based stationary phases is common in HILIC for the retention and separation of sugars and their phosphorylated derivatives.
Ion Chromatography (IC) is another robust separation technique that is especially effective for analyzing ionic and polar metabolites like sugar phosphates and organic acids, which are central to the metabolic pathways of this compound. chromatographytoday.com IC separates molecules based on their ionic interactions with a charged stationary phase, making it an ideal method for resolving anionic metabolites such as phosphorylated sugars. chromatographytoday.comspringernature.com
In a standard IC configuration for metabolomics, a high-pH mobile phase, such as potassium hydroxide (B78521), is used to deprotonate the acidic functional groups of the metabolites, making them anionic. chromatographytoday.com These anions are subsequently separated on an anion-exchange column. springernature.com The separated analytes are often detected using suppressed conductivity or by linking the IC system to a mass spectrometer (IC-MS). chromatographytoday.com The use of an eluent generator to produce a high-purity potassium hydroxide gradient for separation simplifies the process and enhances reproducibility.
Research has confirmed the value of IC-MS for the quantitative analysis of central carbon and energy metabolism. A notable study highlighted a resilient IC-MS method capable of separating and quantifying a wide array of anionic metabolites, including numerous sugar phosphates like ribose-5-phosphate (B1218738). nih.gov This method delivers excellent chromatographic resolution for many isomers that are challenging to separate, a frequent issue in metabolomics. chromatographytoday.com The high selectivity of IC for anionic species enables their effective separation from the complex blend of metabolites in biological extracts. chromatographytoday.com
Emerging Research Frontiers and Methodological Considerations
Multi-omics Integration with D-[UL-13C5]Ribose Tracing Data
To gain a holistic understanding of complex biological systems, researchers are increasingly integrating data from multiple "omics" platforms, a strategy known as multi-omics. azolifesciences.combiorxiv.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to unravel the intricate interplay between different molecular layers that govern cellular function. azolifesciences.comnih.gov Integrating this compound tracing data, which provides a dynamic view of metabolic fluxes, with other omics datasets offers unprecedented opportunities to understand the regulation of metabolic pathways. nih.govplos.org
The integration of metabolomics data, such as that derived from this compound tracing, with transcriptomics and proteomics can reveal how changes in gene expression and protein levels directly impact metabolic fluxes. plos.orgmdpi.com For example, an increase in the expression of a gene encoding a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, as measured by transcriptomics, can be correlated with an increased flux through that pathway, as determined by this compound tracing. This integrated approach can help identify the regulatory mechanisms that control metabolic reprogramming in various physiological and pathological states. plos.org
Several computational pipelines and machine learning approaches have been developed to facilitate the integration of multi-omics data. biorxiv.orgplos.org These tools can identify correlations and causal relationships between different omic layers, leading to the discovery of novel gene functions and regulatory networks. biorxiv.org For instance, machine learning models can be trained on combined proteomics and metabolomics datasets to predict how changes in protein abundance affect metabolite levels. biorxiv.org
The integration of this compound tracing with other omics technologies is particularly powerful in fields like cancer research and personalized medicine. azolifesciences.com By providing a multi-layered view of cellular processes, this approach can help identify new therapeutic targets and biomarkers for disease diagnosis and prognosis. azolifesciences.com
Methodological Challenges and Future Directions in this compound Tracing
Despite its power, the use of this compound tracing is not without its challenges. Addressing these methodological hurdles is crucial for ensuring the accuracy and reliability of the data and for advancing the field.
Isotopic Dilution and Pool Size Considerations
A significant challenge in isotope tracing studies is accounting for isotopic dilution from unlabeled endogenous sources. The intracellular pool of ribose can be synthesized de novo from glucose via the pentose phosphate pathway or salvaged from the breakdown of nucleotides. When this compound is introduced, it mixes with these unlabeled pools, leading to a dilution of the isotopic label. Accurately quantifying the extent of this dilution is essential for precise flux calculations.
Furthermore, the size of intracellular metabolite pools can significantly impact the kinetics of label incorporation. ub.edu Larger pools will take longer to reach isotopic steady state, which is a critical consideration for designing INST-MFA experiments. nih.gov Therefore, accurate measurement of metabolite pool sizes is necessary for robust kinetic modeling of isotope tracing data. ub.edu Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for this purpose, but they require careful sample preparation and normalization to ensure accuracy.
Computational Advances for Flux Estimation and Pathway Mapping
The analysis of isotope tracing data, particularly from non-steady-state experiments, requires sophisticated computational tools. researchgate.net The complexity of metabolic networks and the large number of potential labeling patterns make manual analysis intractable. Several software packages and algorithms have been developed to automate flux estimation and pathway mapping from isotope tracing data.
These computational tools often employ mathematical models of metabolism to simulate the flow of isotopes through the network and fit the model predictions to the experimental data. ub.edu The development of more efficient and accurate algorithms for flux estimation is an active area of research. vanderbilt.edu Advances in this area will be critical for handling the increasingly large and complex datasets generated by modern mass spectrometry platforms.
Future directions in this field include the development of more comprehensive and curated metabolic models, the integration of thermodynamic constraints to improve the accuracy of flux predictions, and the development of user-friendly software that can be readily adopted by the broader research community. The continued advancement of computational approaches will be essential for fully realizing the potential of this compound tracing to unravel the complexities of cellular metabolism.
Q & A
Q. Can this compound be integrated with multi-omics approaches to study metabolic crosstalk?
- Methodological Answer : Yes. Combine ¹³C-tracing with transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to link flux changes to gene/protein expression. Use pathway enrichment tools (e.g., GSEA) to identify regulatory nodes. For example, correlate PPP flux with NADPH levels in redox-stressed models .
Tables for Methodological Reference
Q. Table 1: Key Parameters for Metabolic Flux Analysis Using this compound
| Parameter | Measurement Technique | Purpose |
|---|---|---|
| Isotopic Enrichment | LC-MS/NMR | Confirm ¹³C incorporation |
| Flux Variability | Monte Carlo Simulation | Assess confidence in flux estimates |
| Compartmentalization | Subcellular fractionation | Resolve organelle-specific metabolism |
Q. Table 2: Common Pitfalls and Solutions in ¹³C-Ribose Studies
| Pitfall | Solution |
|---|---|
| Isotopic Dilution | Pre-condition models in ribose-free media |
| Spectral Overlap (NMR) | Use 2D-NMR or ¹³C-edited experiments |
| Batch Variability | Validate each batch with in-house QC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
